5-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-methyl-1-phenyl-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- This compound derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both chloro and pyrazole groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Properties
Molecular Formula |
C17H13Cl2N3O |
---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-3-methyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H13Cl2N3O/c1-11-15(17(23)20-13-9-7-12(18)8-10-13)16(19)22(21-11)14-5-3-2-4-6-14/h2-10H,1H3,(H,20,23) |
InChI Key |
GOJXLIQGIWKZPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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